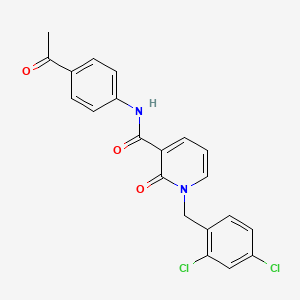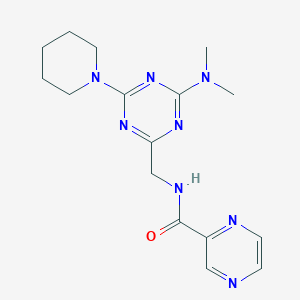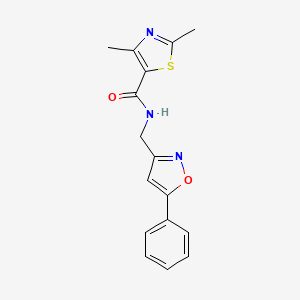
N-( (5-phénylisoxazol-3-yl)méthyl)-2,4-diméthylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazoles, including “2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide”, often involves the reaction between haloketones and thioamides . For example, 2,4-dimethylthiazole can be synthesized from thioacetamide and chloroacetone .Molecular Structure Analysis
Thiazoles have a planar ring structure with sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that the nitrogen atom is more negatively charged than the carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug-target protein interaction .Chemical Reactions Analysis
The chemical reactions of thiazoles are influenced by the substituents on the thiazole ring . For instance, substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
Les composés isoxazoliques sont couramment présents dans les médicaments disponibles dans le commerce, ce qui en fait des échafaudages essentiels pour la découverte de médicaments. Les chercheurs se sont efforcés de développer des stratégies de synthèse écologiques pour les isoxazoles. Les voies de synthèse sans métal ont gagné en importance en raison de leurs avantages par rapport aux réactions catalysées par des métaux, tels que des coûts plus bas, une toxicité réduite et une génération minimale de déchets . Bien que des études spécifiques sur notre composé soient rares, sa partie isoxazole suggère un potentiel en tant que candidat médicament. Des explorations supplémentaires sont nécessaires pour découvrir ses activités pharmacologiques spécifiques.
Activité antivirale
La structure du composé comprend un cycle isoxazole, qui a été associé à des propriétés antivirales. Par exemple, les 1H-indole-3-carboxylates d'éthyle (liés aux isoxazoles) présentent une activité antivirale contre le virus de l'hépatite C (VHC) . Bien que des preuves directes manquent pour notre composé, son noyau isoxazole justifie une enquête pour des applications antivirales.
Propriétés antifongiques
Les thiazoles, un autre composant de notre composé, présentent diverses activités biologiques. Les chercheurs ont synthétisé des dérivés de thiazole et testé leurs effets antifongiques. Bien que n'étant pas directement liés à notre composé, ces résultats mettent en évidence le potentiel des thiazoles dans la lutte contre les infections fongiques . Il pourrait être intéressant d'étudier les propriétés antifongiques de notre composé.
Cytotoxicité et effets antitumoraux
Les thiazoles ont également montré une cytotoxicité contre les lignées de cellules tumorales. Par exemple, les [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acides arylidènehydrazides ont montré des effets puissants contre les cellules cancéreuses de la prostate . Étant donné la similitude structurelle, notre composé pourrait posséder des propriétés cytotoxiques ou antitumorales similaires.
Synthèse orientée vers la diversité
La structure complexe du composé offre des opportunités pour une synthèse orientée vers la diversité. Les chercheurs peuvent l'utiliser comme point de départ pour créer des bibliothèques diversifiées de molécules pour la découverte de médicaments. En modifiant différentes régions de la molécule, ils peuvent explorer diverses activités biologiques.
En résumé, notre composé est prometteur dans la découverte de médicaments, la recherche antivirale, les applications antifongiques, les études de cytotoxicité et la nanocatalyse. Cependant, des investigations supplémentaires sont nécessaires pour libérer son plein potentiel. Les chercheurs devraient explorer sa synthèse, ses essais biologiques et ses applications thérapeutiques potentielles. 🌟 !
Mécanisme D'action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and substituents of the compound.
Mode of Action
For instance, some thiazoles can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities . For example, some thiazoles can inhibit the synthesis of certain proteins or enzymes, thereby affecting the associated biochemical pathways.
Pharmacokinetics
Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties can influence the bioavailability of the compound
Result of Action
Thiazoles are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects of this specific compound would depend on its structure, substituents, and the biological targets it interacts with.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazoles
Orientations Futures
Thiazoles, including “2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, as well as further exploration of their biological activities and mechanisms of action .
Propriétés
IUPAC Name |
2,4-dimethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-15(22-11(2)18-10)16(20)17-9-13-8-14(21-19-13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGACWEFVZKLDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)
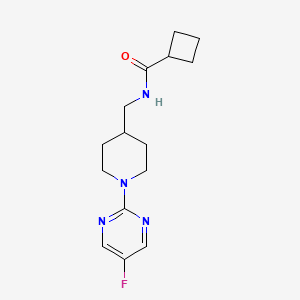
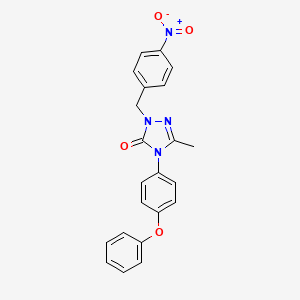
![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2467650.png)

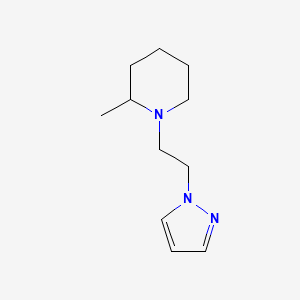
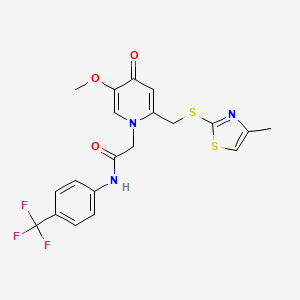
![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467658.png)
![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2467661.png)
![4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2467662.png)
![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2467664.png)
